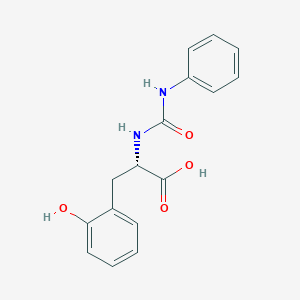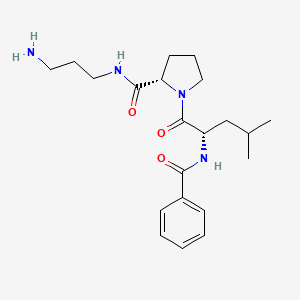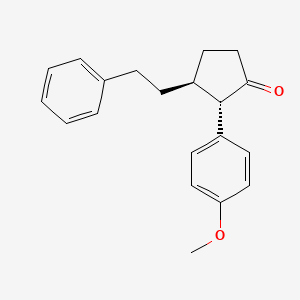
2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine is a chemical compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a hydroxy group, a phenylcarbamoyl group, and a phenylalanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine typically involves the condensation of L-phenylalanine with phenyl isocyanate, followed by hydrolysis. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as potassium carbonate. The reaction conditions include maintaining the temperature at around 60-80°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenylcarbamoyl group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and phenylcarbamoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
類似化合物との比較
Similar Compounds
2-Hydroxy-N-phenylbenzamide: Shares the hydroxy and phenylcarbamoyl groups but lacks the phenylalanine backbone.
N-Phenylbenzamide: Lacks the hydroxy group and phenylalanine backbone.
L-Phenylalanine: Lacks the hydroxy and phenylcarbamoyl groups.
Uniqueness
2-Hydroxy-N-(phenylcarbamoyl)-L-phenylalanine is unique due to the combination of its functional groups and the phenylalanine backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
827612-68-0 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
(2S)-3-(2-hydroxyphenyl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-14-9-5-4-6-11(14)10-13(15(20)21)18-16(22)17-12-7-2-1-3-8-12/h1-9,13,19H,10H2,(H,20,21)(H2,17,18,22)/t13-/m0/s1 |
InChIキー |
AFWAXINFHAQANO-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)N[C@@H](CC2=CC=CC=C2O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=CC=C2O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)


![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)


![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)


![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)
